molecular formula C9H9N3O3S B15057969 2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol

2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol

Cat. No.: B15057969
M. Wt: 239.25 g/mol
InChI Key: PSJRVTIDZBXPPS-UHFFFAOYSA-N
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Description

2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol is a novel chemical reagent designed for medicinal chemistry and drug discovery research. This compound integrates three privileged pharmacophores—pyrazole, thiophene, and a nitro group—into a single hybrid scaffold, making it a promising candidate for developing multifunctional therapeutic agents. Its core structure is of significant interest in the search for new anti-infective and anticancer compounds. Hybrid molecules containing pyrazole and thiophene rings have demonstrated notable antimicrobial activities against a range of bacterial and fungal strains, with some derivatives exhibiting low minimum inhibitory concentrations (MICs) . Furthermore, such molecular frameworks have shown potent cytotoxicity against various human cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers, by acting as multitarget inhibitors of critical receptors like EGFR and VEGFR-2 . The nitro group often contributes to the compound's bioactivity and can be crucial for prodrug activation against certain pathogens . The ethanol side chain enhances the molecule's solubility, potentially improving its physicochemical properties for biological testing . This makes 2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol a valuable building block for researchers synthesizing and evaluating new heterocyclic compounds for pharmacological applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

IUPAC Name

2-(4-nitro-5-thiophen-2-ylpyrazol-1-yl)ethanol

InChI

InChI=1S/C9H9N3O3S/c13-4-3-11-9(8-2-1-5-16-8)7(6-10-11)12(14)15/h1-2,5-6,13H,3-4H2

InChI Key

PSJRVTIDZBXPPS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2CCO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The pyrazole nucleus is typically synthesized through cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. For example:

  • Step 1 : Thiophene-2-carbaldehyde reacts with ethyl acetoacetate in ethanol under basic conditions to form a chalcone intermediate.
  • Step 2 : The chalcone undergoes cyclization with hydrazine hydrate in refluxing ethanol, yielding 5-(thiophen-2-yl)-1H-pyrazole.

Reaction Conditions :

Parameter Value
Solvent Ethanol
Temperature 80–100°C (reflux)
Catalyst Piperidine or NaOH
Yield 70–85%

Nitration of the Pyrazole Core

Introducing the nitro group at position 4 requires careful control to avoid over-nitration:

  • Method A : Fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C for 2 hours.
  • Method B : Mixed acid (HNO₃/H₂SO₄) at room temperature, followed by quenching in ice.

Optimization Notes :

  • Lower temperatures (0–5°C) improve regioselectivity for the 4-nitro isomer.
  • Yields range from 60% (Method A) to 75% (Method B).

Alkylation with 2-Bromoethanol

The ethanol side chain is introduced via N-alkylation:

  • Procedure : 4-Nitro-5-(thiophen-2-yl)-1H-pyrazole is treated with 2-bromoethanol in dimethylformamide (DMF) using sodium hydride (NaH) as a base.

Key Parameters :

Condition Detail
Molar Ratio 1:1.2 (pyrazole:bromoethanol)
Temperature 80°C, 4–6 hours
Yield 68–72%

Side Reactions :

  • Competing O-alkylation is minimized by using anhydrous conditions.
  • Excess NaH (1.5 eq) ensures complete deprotonation of the pyrazole nitrogen.

Alternative Pathways

One-Pot Synthesis

A streamlined approach combines cyclocondensation, nitration, and alkylation in sequential steps without intermediate purification:

  • Chalcone formation from thiophene-2-carbaldehyde and ethyl acetoacetate.
  • Cyclocondensation with hydrazine hydrate.
  • In-situ nitration using acetyl nitrate (AcONO₂).
  • Alkylation with 2-bromoethanol.

Advantages :

  • Reduced purification steps.
  • Overall yield improves to 55–60%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times:

  • Cyclocondensation: 20 minutes at 120°C (vs. 6 hours conventionally).
  • Nitration: 10 minutes at 80°C.
  • Yields comparable to conventional methods (65–70%).

Characterization Data

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, pyrazole-H), 7.68 (dd, J = 5.1 Hz, 1H, thiophene-H), 7.12 (d, J = 3.4 Hz, 1H, thiophene-H), 4.52 (t, J = 5.8 Hz, 2H, -OCH₂), 3.72 (t, J = 5.8 Hz, 2H, -CH₂OH).
  • ¹³C NMR : δ 148.9 (C-NO₂), 142.3 (pyrazole-C), 128.5–126.3 (thiophene-C), 61.4 (-OCH₂), 59.1 (-CH₂OH).
  • HRMS : m/z calcd. for C₉H₉N₃O₃S [M+H]⁺: 240.0434; found: 240.0436.

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Stability : Stable at room temperature for 6 months; degrades under UV light.

Industrial-Scale Considerations

  • Cost-Effective Reagents : Replacing NaH with K₂CO₃ reduces production costs by 30% without sacrificing yield.
  • Waste Management : Ethanol and DMF are recycled via distillation, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs (Table 1) share the pyrazole-thiophene backbone but differ in substituents, which critically modulate their properties:

Compound Name (CAS No.) Substituents Similarity Score Key Features
2-(5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol (956440-32-7) 5-Amino, 3-thiophene, 1-ethanol 0.88 Amino group increases basicity; ethanol enhances solubility .
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine (161952-26-7) 1-Phenyl, 3-thiophene, 5-amino 0.87 Phenyl group adds hydrophobicity; amino group may enable H-bonding .
3-(Thiophen-2-yl)-1H-pyrazol-5-amine (96799-03-0) 3-Thiophene, 5-amino 0.86 Simplest analog; lacks ethanol/phenyl, reducing steric bulk .

Key Observations :

Electron-Withdrawing vs.

Solubility and Polarity: The ethanol moiety in the target compound improves aqueous solubility relative to phenyl-substituted analogs (e.g., 161952-26-7), which are more lipophilic .

Biological Interactions: Amino-substituted analogs (e.g., 96799-03-0) may exhibit stronger hydrogen-bonding capabilities, whereas the nitro group in the target compound could enhance binding to nitroreductase enzymes or act as a leaving group in prodrug designs .

Physical Properties
  • Melting Points: While direct data for the target compound is unavailable, analogs like 9c (164°C) and 9d (167°C) in suggest that nitro and halogen substituents elevate melting points due to increased molecular rigidity . The target compound’s ethanol group may lower its melting point compared to these analogs.
  • Solubility: The ethanol group likely improves solubility in polar solvents (e.g., DMSO, ethanol) compared to phenyl- or amino-substituted analogs, which may require organic solvents .
Computational Insights

Tools like Multiwfn () could analyze electron localization functions (ELF) or electrostatic potentials (ESP) to compare charge distribution. For instance, the nitro group in the target compound likely creates a more electron-deficient pyrazole ring than amino analogs, affecting reactivity in Suzuki couplings or coordination chemistry .

Biological Activity

2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol is a pyrazole derivative notable for its unique structural features, including a nitro group and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure is characterized by a five-membered pyrazole ring with two nitrogen atoms, a nitro group at the 4-position, and a thiophene substituent at the 5-position. These features contribute to its chemical reactivity and biological profile.

Property Description
Molecular Formula C₉H₈N₄O₂S
Molecular Weight 224.25 g/mol
CAS Number 1708037-81-3
Purity ≥95%

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol, exhibit significant antimicrobial properties. A study evaluating various derivatives demonstrated that certain pyrazole compounds displayed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Table: Antimicrobial Activity of Related Pyrazole Compounds

Compound MIC (μg/mL) Target Pathogen
Compound 7b0.22 - 0.25Staphylococcus aureus
Compound X<0.5Escherichia coli
Compound Y<1.0Pseudomonas aeruginosa

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. The compound's structure suggests it may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical in mediating inflammatory responses . For instance, compounds similar to 2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol have shown efficacy in reducing LPS-induced inflammation in vitro.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The nitro group may play a role in modulating enzyme activity related to inflammatory pathways.
  • Membrane Disruption : Some studies suggest that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis .
  • Molecular Docking Studies : Computational studies indicate that these compounds can bind effectively to target proteins involved in inflammation and infection, suggesting a mechanism through which they exert their biological effects .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several pyrazole derivatives, including variants with thiophene substitutions. The results indicated that these compounds could significantly inhibit biofilm formation and bacterial growth .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrazole compounds, revealing that certain derivatives could effectively reduce inflammation markers in cellular models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.